A Comprehensive Guide to the Structural Elucidation of 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride
A Comprehensive Guide to the Structural Elucidation of 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride
Abstract
3-(3-Fluorophenoxy)pyrrolidine and its salts are pivotal building blocks in modern medicinal chemistry, frequently appearing as core scaffolds in the development of therapeutic agents, particularly those targeting the central nervous system.[1][2] The precise structural characterization of these intermediates is a non-negotiable prerequisite for advancing any drug discovery program, ensuring chemical integrity, purity, and batch-to-batch consistency. This technical guide presents a holistic and field-proven analytical strategy for the unambiguous structural elucidation of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride. By synergistically employing orthogonal analytical techniques—High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—we provide a self-validating workflow for researchers, scientists, and drug development professionals. Each step is detailed with not only the protocol but also the underlying scientific rationale, ensuring a deep understanding of the data and its interpretation.
The Strategic Analytical Workflow
The structural confirmation of a molecule like 3-(3-Fluorophenoxy)pyrrolidine hydrochloride is not a linear process but an integrated system of cross-validating experiments. The goal is to move from the general (molecular formula, functional groups) to the specific (atomic connectivity, stereochemistry). Our strategy begins with determining the exact mass and elemental composition, followed by identifying the key chemical bonds, and culminates in a detailed mapping of the atomic framework.
Figure 1: A strategic workflow for the structural elucidation of 3-(3-Fluorophenoxy)pyrrolidine HCl.
Part 1: Molecular Formula Confirmation via Mass Spectrometry
Expertise & Causality: Before assembling the structure, we must first confirm the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within parts-per-million (ppm), which is sufficient to distinguish between isobaric formulas. Electrospray Ionization (ESI) is the chosen method because it is a "soft" ionization technique ideal for pre-charged salts or polar molecules, minimizing fragmentation and preserving the molecular ion.[3][4][5] The hydrochloride salt will readily dissociate in solution, and the free base will be protonated to generate a stable [M+H]⁺ ion for analysis.
Expected Results
The free base, 3-(3-Fluorophenoxy)pyrrolidine, has a molecular formula of C₁₀H₁₂FNO. We expect to observe its protonated form, [C₁₀H₁₃FNO]⁺, as the base peak in the positive ion mode ESI spectrum. Tandem MS (MS/MS) experiments can be used to induce fragmentation, which often involves the loss of the pyrrolidine ring, a characteristic fragmentation pathway for such scaffolds.[6][7]
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected m/z in ESI (+) |
| Free Base (M) | C₁₀H₁₂FNO | 181.0903 | - |
| Protonated Ion [M+H]⁺ | C₁₀H₁₃FNO⁺ | 182.0981 | 182.0981 |
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile:water containing 0.1% formic acid. The acid ensures complete protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Instrument Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: Set between 3.5 and 4.5 kV.
-
Mass Analyzer: Set to acquire data in a range that includes the expected m/z, e.g., 50-500 m/z.
-
Resolution: Ensure the instrument is calibrated and operating at a resolution >10,000 (FWHM).
-
-
Data Analysis: Determine the experimental m/z of the most abundant ion and compare it to the calculated exact mass of [C₁₀H₁₃FNO]⁺. The mass error should be less than 5 ppm.
Part 2: Functional Group Identification via Infrared Spectroscopy
Expertise & Causality: FTIR spectroscopy provides a rapid, non-destructive fingerprint of the molecule's functional groups. For this specific compound, the most telling feature is the presence of the secondary amine hydrochloride. The protonation of the nitrogen atom dramatically alters the N-H stretching and bending vibrations compared to the free base, providing a clear diagnostic window.[8][9]
Expected Vibrational Bands
The spectrum is a composite of signals from the pyrrolidinium cation and the fluorophenoxy moiety.
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic Ring | Medium |
| ~3000-2700 | N-H₂⁺ Stretch | Secondary Amine Salt | Strong, Very Broad |
| ~2980-2850 | C-H Stretch | Pyrrolidine (Aliphatic) | Medium |
| ~1620-1560 | N-H₂⁺ Bend | Secondary Amine Salt | Medium-Strong |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1250-1200 | C-O-C Stretch | Aryl-Alkyl Ether | Strong |
| ~1300-1100 | C-F Stretch | Fluoroaromatic | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.
Part 3: Definitive Structural Connectivity via NMR Spectroscopy
Expertise & Causality: NMR is the cornerstone of structure elucidation, providing unambiguous evidence of the atomic framework. A multi-pronged NMR approach is essential. ¹H and ¹³C NMR identify the unique proton and carbon environments, ¹⁹F NMR confirms the fluorine's presence, and 2D NMR experiments (COSY, HSQC, HMBC) are the "glue" that connects these individual pieces into a coherent structure.[10] The use of a deuterated solvent is critical for spectrometer stabilization ("locking").[11]
One-Dimensional NMR (¹H, ¹³C, ¹⁹F)
-
¹H NMR Spectroscopy: This experiment reveals the number of chemically distinct protons, their relative numbers (integration), and their neighboring protons (through spin-spin coupling). The signals for the pyrrolidine ring protons will be complex due to diastereotopicity and mutual coupling. The N-H protons of the salt are often broad and may exchange with trace water in the solvent.[12]
-
¹³C NMR Spectroscopy: This reveals the number of unique carbon atoms. A key feature for this molecule is the presence of C-F coupling. The signals for the aromatic carbons near the fluorine atom will appear as doublets, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF). This pattern is definitive for confirming the fluorine's position on the aromatic ring.[13]
-
¹⁹F NMR Spectroscopy: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this is a simple yet powerful experiment.[14] A single signal confirms the presence of one fluorine environment in the molecule.
Two-Dimensional NMR (COSY, HSQC, HMBC)
Trustworthiness: 2D NMR experiments provide a self-validating map of molecular connectivity. They are not interpreted in isolation but are used to confirm the assignments made from 1D spectra.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing the connectivity within the pyrrolidine ring, establishing the sequence of the -CH₂-CH₂-CH-CH₂- protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It allows for the unambiguous assignment of carbon resonances based on their known proton assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the two main fragments of the molecule. It reveals correlations between protons and carbons over 2-3 bonds. The definitive correlation to observe is between the proton at position 3 of the pyrrolidine ring (H3) and the carbon of the phenoxy ring that bears the ether oxygen (C1'). This single cross-peak irrefutably proves the connection point of the two moieties.
Figure 2: Expected NMR correlations for establishing connectivity within the pyrrolidine ring (COSY) and the key linkage between the two rings (HMBC).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[11][15] DMSO-d₆ is often preferred as it allows observation of the N-H protons.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Data Acquisition:
-
Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra on a spectrometer (≥400 MHz recommended).
-
Perform 2D experiments (COSY, HSQC, HMBC) using standard pulse programs. Acquisition times may vary from minutes for ¹H to several hours for HMBC, depending on sample concentration.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent signal (e.g., DMSO at δH 2.50 and δC 39.52 ppm). Adhere to IUPAC standards for data presentation.[16][17]
Summary of Expected NMR Data (in DMSO-d₆)
| Moiety | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Correlations |
| Pyrrolidine | H2, H5 | ~3.2-3.6 (m) | C2, C5: ~45-55 | COSY to H3/H4; HSQC to C2/C5 |
| H3 | ~4.8-5.2 (m) | C3: ~70-80 | COSY to H2/H4; HMBC to C1' | |
| H4 | ~2.1-2.4 (m) | C4: ~30-40 | COSY to H3/H5; HSQC to C4 | |
| NH₂⁺ | ~9.0-10.0 (br s) | - | Broad, exchangeable | |
| Phenoxy | H2' | ~7.1-7.3 (m) | C1': ~158 (d, ²JCF) | HMBC from H3 |
| H4' | ~7.3-7.5 (m) | C2': ~105 (d, ²JCF) | COSY to other aromatics | |
| H5' | ~6.8-7.0 (m) | C3': ~163 (d, ¹JCF) | ¹⁹F coupled | |
| H6' | ~6.8-7.0 (m) | C4': ~131 (d, ⁴JCF) | COSY to other aromatics | |
| C5': ~110 (s) | ||||
| C6': ~110 (d, ³JCF) |
Part 4: Stereochemical Considerations
The molecule possesses a stereocenter at the C3 position of the pyrrolidine ring. The analytical methods described thus far (NMR in achiral solvent, MS, IR) will not differentiate between the (R)-enantiomer, the (S)-enantiomer, or a racemic mixture.[18]
-
Causality: Enantiomers have identical physical properties in an achiral environment. To resolve them, a chiral environment is required.
-
Methodology: If the stereochemical identity is required (as it almost always is in drug development), a separate analysis using a chiral method is necessary. The most common technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., a polysaccharide-based column), which will resolve the two enantiomers into distinct peaks, allowing for the determination of enantiomeric excess (ee).
Conclusion: A Triad of Evidence for Unambiguous Elucidation
The structural elucidation of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride is definitively achieved through a coordinated analytical approach.
-
ESI-HRMS provides the non-negotiable foundation by confirming the elemental formula (C₁₀H₁₂FNO) with high accuracy.
-
FTIR Spectroscopy offers rapid and robust confirmation of the key functional groups, most notably the secondary amine hydrochloride (R₂NH₂⁺), aryl-alkyl ether, and fluoroaromatic moieties.
-
Multidimensional NMR Spectroscopy serves as the ultimate arbiter of structure, meticulously mapping the atomic connectivity. The HMBC correlation between the pyrrolidine H3 proton and the phenoxy C1' carbon provides the final, irrefutable link that completes the structural puzzle.
By integrating the data from these three orthogonal techniques, a scientist can possess the highest degree of confidence in the identity, purity, and structure of this critical pharmaceutical building block, ensuring the integrity of subsequent research and development efforts.
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